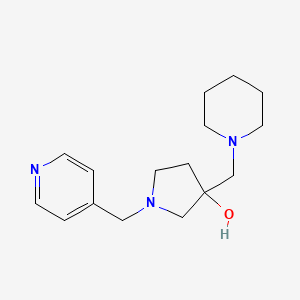
3-(piperidin-1-ylmethyl)-1-(pyridin-4-ylmethyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"3-(piperidin-1-ylmethyl)-1-(pyridin-4-ylmethyl)pyrrolidin-3-ol" is a compound of interest due to its structural complexity and potential implications in medicinal chemistry. The presence of pyrrolidin and piperidin rings suggests significant relevance in drug design and synthesis.
Synthesis Analysis
A novel method for synthesizing related diamine compounds involves the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with dimethoxytetrahydrofuran. This process is significant for producing large quantities efficiently (Smaliy et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines], has been characterized by various spectroscopic techniques and X-ray diffraction, revealing intermolecular hydrogen bonding and the optimized geometrical parameters that agree with theoretical models. This provides insight into the stability and reactivity of the compound's molecular framework (Shalaby et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving piperidine and pyrrolidine derivatives often include transformations facilitated by catalysts such as piperidine–iodine for the synthesis of complex molecules. These reactions highlight the versatility of these rings in synthesizing multifunctional compounds (Alizadeh et al., 2014).
Physical Properties Analysis
The physical properties of compounds containing piperidine and pyrrolidine structures can be inferred from their crystal structures and hydrogen-bonding patterns, as seen in related enaminones. Such analysis provides insights into the compound's solubility, stability, and potential interactions with biological targets (Balderson et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and functional group transformations of piperidine and pyrrolidine derivatives, can be explored through studies on the synthesis of functionalized pyrrolidines and piperidines. These syntheses often involve catalytic processes that introduce new functional groups, demonstrating the compounds' ability to undergo diverse chemical reactions (Liu et al., 2018).
科学的研究の応用
Synthesis and Structural Analysis
A method for the synthesis of conformationally rigid diamines, closely related to the compound , underscores the importance of such structures in medicinal chemistry. The novel synthesis approach for "3-(pyrrolidin-1-yl)piperidine" suggests an efficient route for producing compounds with significant medicinal value, indicating the potential for similar methodologies to be applied to the synthesis of "3-(piperidin-1-ylmethyl)-1-(pyridin-4-ylmethyl)pyrrolidin-3-ol" (Smaliy et al., 2011).
Medicinal Chemistry Applications
The exploration of piperidine and pyrrolidine derivatives in medicinal chemistry is well-documented. These compounds are foundational in creating bioactive molecules that target various biological pathways. For instance, the development of chiral tertiary alcohols bearing pyrrolidine and piperidine rings through nickel-catalyzed enantioselective reductive cyclization demonstrates the versatility of these scaffolds in synthesizing complex, biologically active molecules (Liu et al., 2018).
Organic Synthesis Innovations
Advancements in organic synthesis often involve the development of novel strategies to construct complex molecular architectures. The synthesis of "3-(N-heteryl)pyrrole derivatives," including steps that could potentially be adapted for synthesizing compounds similar to "3-(piperidin-1-ylmethyl)-1-(pyridin-4-ylmethyl)pyrrolidin-3-ol," highlights innovative approaches to generating functionally diverse molecules, which are crucial for pharmaceutical development and materials science (Khlebnikov et al., 2012).
特性
IUPAC Name |
3-(piperidin-1-ylmethyl)-1-(pyridin-4-ylmethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c20-16(13-18-9-2-1-3-10-18)6-11-19(14-16)12-15-4-7-17-8-5-15/h4-5,7-8,20H,1-3,6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUJIJHPSIEXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CCN(C2)CC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-ylmethyl)-1-(pyridin-4-ylmethyl)pyrrolidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5540608.png)
![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5540617.png)

![N'-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5540633.png)
![2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540640.png)
![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5540662.png)
![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)
![(4aS*,7aR*)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540679.png)
![5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5540685.png)
![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B5540688.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)
![1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5540698.png)
![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5540705.png)